MSC2360844

Descripción general

Descripción

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Roginolisib implica la creación de una estructura química única que permite la inhibición selectiva de PI3Kδ. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se han divulgado completamente en la literatura pública. se sabe que el compuesto está diseñado para lograr una alta selectividad y potencia al tiempo que se minimizan los efectos fuera del objetivo .

Métodos de producción industrial: La producción industrial de Roginolisib probablemente implica procesos de fabricación farmacéutica estándar, incluida la síntesis orgánica de varios pasos, la purificación y la formulación. El compuesto se produce de una manera que garantiza la consistencia, la pureza y la estabilidad, cumpliendo con los estándares regulatorios para el uso clínico .

Análisis De Reacciones Químicas

Tipos de reacciones: Roginolisib se somete principalmente a reacciones de inhibición no competitiva con ATP con PI3Kδ. No participa en reacciones químicas típicas como la oxidación, la reducción o la sustitución en el contexto de su actividad biológica .

Reactivos y condiciones comunes: El compuesto interactúa con PI3Kδ a través de la modulación alostérica, estabilizando la forma inactiva de la enzima. Esta interacción no requiere reactivos químicos tradicionales, sino que depende de las propiedades de unión únicas de Roginolisib .

Principales productos formados: El producto principal de la interacción de Roginolisib con PI3Kδ es la inhibición de la actividad de la enzima, lo que lleva a una reducción de la proliferación y la supervivencia de las células cancerosas .

Aplicaciones Científicas De Investigación

Cancer Therapy

Mechanism of Action:

MSC2360844 has been studied for its potential to inhibit cancer cell proliferation and metastasis. Research indicates that it may act through several pathways, including the modulation of exosomal microRNAs that influence tumor dormancy and metastasis suppression.

Case Study: Breast Cancer

In a study involving adipose-derived mesenchymal stem cells (MSCs), this compound was shown to suppress the metastasis of MCF7 and MDA-MB-231 breast cancer cell lines. The co-culture of these cells with MSCs led to the transfer of exosomal miRNAs, which facilitated dormancy acquisition in cancer cells, thereby inhibiting their metastatic potential .

| Study | Cell Lines | Effect | Mechanism |

|---|---|---|---|

| Adipose MSC co-culture | MCF7, MDA-MB-231 | Suppressed metastasis | Exosomal miRNA transfer leading to dormancy |

Regenerative Medicine

Application in Tissue Engineering:

this compound is being explored for its role in developing scaffolds for tissue engineering. The compound's properties may enhance cell adhesion and proliferation on biomimetic scaffolds, which are crucial for tissue regeneration.

Case Study: Scaffold Development

Research has demonstrated that scaffolds incorporating this compound can direct cell growth and differentiation in vitro. This application is particularly relevant for creating environments conducive to organoid development and tissue repair .

| Application | Material Used | Outcome | Significance |

|---|---|---|---|

| Tissue Scaffolding | This compound-enhanced biomaterials | Improved cell adhesion and growth | Facilitates organoid development |

Immunomodulation

Role in Immune Response Regulation:

this compound exhibits immunomodulatory properties, making it a candidate for treating autoimmune diseases and enhancing transplant success rates. It helps in modulating the immune response by influencing T-cell activity and promoting peripheral tolerance.

Case Study: Autoimmune Disorders

Clinical trials have indicated that this compound can be beneficial in conditions such as multiple sclerosis and systemic lupus erythematosus. Its ability to suppress inflammatory responses while promoting tissue repair is a key area of interest .

| Disease | Treatment Approach | Effectiveness | Clinical Relevance |

|---|---|---|---|

| Multiple Sclerosis | This compound therapy | Reduced inflammation | Potential for improved patient outcomes |

| Systemic Lupus Erythematosus | This compound therapy | Enhanced tissue repair | Novel approach in autoimmune treatment |

Mecanismo De Acción

Roginolisib ejerce sus efectos mediante la modulación alostérica del extremo C-terminal de PI3Kδ, una enzima clave en la vía de señalización de PI3K. Esta modulación evita que la enzima se active, inhibiendo así la señalización aguas abajo que promueve el crecimiento y la supervivencia de las células cancerosas. El modo de unión único del compuesto garantiza la inhibición selectiva sin los efectos fuera del objetivo que se observan típicamente con otros inhibidores de PI3K .

Compuestos similares:

- Idelalisib

- Duvelisib

- Acalabrutinib

- Venetoclax

Comparación: Roginolisib destaca por su mecanismo de modulación alostérica único, que proporciona una inhibición selectiva de PI3Kδ sin los efectos fuera del objetivo asociados con otros inhibidores. Esta selectividad se traduce en un mejor perfil de seguridad y potencialmente mejores resultados terapéuticos .

La capacidad de Roginolisib para sinergizar con otras terapias contra el cáncer, como los inhibidores de BCL-2, destaca aún más su versatilidad y potencial en tratamientos combinados .

Comparación Con Compuestos Similares

- Idelalisib

- Duvelisib

- Acalabrutinib

- Venetoclax

Comparison: Roginolisib stands out due to its unique allosteric modulation mechanism, which provides selective inhibition of PI3Kδ without the off-target effects associated with other inhibitors. This selectivity translates to a better safety profile and potentially improved therapeutic outcomes .

Roginolisib’s ability to synergize with other cancer therapies, such as BCL-2 inhibitors, further highlights its versatility and potential in combination treatments .

Actividad Biológica

MSC2360844, also known as Roginolisib or IOA-244, is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly in autoimmune disorders and cancers. The biological activity of this compound is characterized by its ability to modulate immune responses and inhibit tumor growth through selective targeting of PI3Kδ.

PI3Kδ plays a crucial role in B-cell and T-cell signaling, influencing processes such as cell proliferation, differentiation, and survival. Inhibition of PI3Kδ by this compound leads to:

- Reduced B-cell receptor (BCR) signaling : This affects B-cell proliferation and antibody production.

- Inhibition of T-cell activation : this compound reduces the activation and survival of pathogenic T-cells, which is particularly relevant in autoimmune conditions like systemic lupus erythematosus (SLE) .

- Modulation of immune tolerance : By affecting regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), this compound enhances effector T-cell activity, promoting anti-tumor immunity .

Biological Activity Data

The potency of this compound has been quantified through various assays, revealing an IC50 value of approximately 145 nM against PI3Kδ . This high selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Table 1: Biological Activity Summary of this compound

| Parameter | Value |

|---|---|

| Target Enzyme | PI3Kδ |

| IC50 | 145 nM |

| Selectivity | Highly selective |

| Administration Route | Oral |

| Phase of Clinical Trials | Phase Ib/II |

1. Autoimmune Diseases

In a study focusing on SLE, this compound demonstrated significant efficacy in reducing disease symptoms. In an IFNα-accelerated NZB/W F1 SLE model, treatment with this compound resulted in:

- Dose-dependent reduction in proteinuria

- Prevention of kidney damage , indicating protective effects against organ damage associated with SLE .

2. Cancer Treatment

Recent studies have explored the use of this compound in various cancer models. Its ability to inhibit tumor growth was evaluated in both solid tumors and hematologic malignancies:

- In preclinical models, this compound showed promising results in enhancing the intratumoral CD8+ T-cell to Treg ratio, thus promoting anti-tumor immunity .

- The compound's non-ATP-competitive nature allows it to selectively target PI3Kδ without affecting other isoforms, which is advantageous for minimizing side effects .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) profile of this compound supports its use as a therapeutic agent. Studies indicate that sustained inhibition of PI3Kδ is necessary for optimal efficacy, which was modeled using pharmacodynamic (PD) parameters derived from both in vitro and ex vivo assays .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | TBD |

| Metabolism | Hepatic |

Propiedades

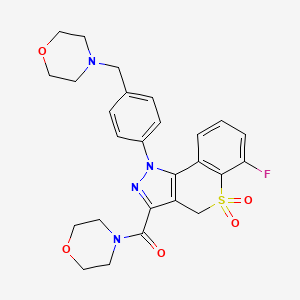

IUPAC Name |

[6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN4O5S/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29/h1-7H,8-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHSJYKXENYICE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305267-37-1 | |

| Record name | MSC-2360844 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305267371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MSC-2360844 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K8FC2TF54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.